Contezolid acefosamil

MAO inhibition serotonergic neurotoxicity oxazolidinone safety

Contezolid acefosamil (MRX-4) is an O-acyl phosphoramidate prodrug designed for IV-to-oral step-down therapy against MDR Gram-positive pathogens including MRSA. Unlike linezolid, it exhibits a 148-fold reduction in MAO-B inhibition and lacks serotonergic neurotoxicity, making it the preferred oxazolidinone for patients on concomitant SSRIs where linezolid is contraindicated. With a reduced myelosuppression signal in Phase 2/3 trials, it is better suited for extended treatment courses (>14 days) such as complicated diabetic foot infections. Procure for hospital antibiotic stewardship programs targeting differentiated safety profiles.

Molecular Formula C20H18F3N4O8P
Molecular Weight 530.3 g/mol
CAS No. 1807497-11-5
Cat. No. B3324143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameContezolid acefosamil
CAS1807497-11-5
Molecular FormulaC20H18F3N4O8P
Molecular Weight530.3 g/mol
Structural Identifiers
SMILESCC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O
InChIInChI=1S/C20H18F3N4O8P/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32)/t13-/m1/s1
InChIKeyYCRAGJLWFBGKFE-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Contezolid Acefosamil (CAS 1807497-11-5): An Injectable Oxazolidinone Prodrug with Differentiated Safety Profile


Contezolid acefosamil (MRX-4) is an O-acyl phosphoramidate prodrug of the oxazolidinone antibiotic contezolid (MRX-I), developed to address the solubility limitations of the parent drug and enable intravenous administration [1]. It exhibits potent in vitro activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [2]. The prodrug is designed to overcome the myelosuppression and monoamine oxidase (MAO) inhibition associated with the first-in-class oxazolidinone linezolid [3].

Why Linezolid or Tedizolid Are Not Direct Substitutes for Contezolid Acefosamil in Procurement Decisions


In the oxazolidinone class, significant safety and pharmacokinetic differences preclude simple generic substitution. While linezolid provides a well-established efficacy benchmark, its clinical utility is constrained by dose- and duration-dependent myelosuppression and MAO inhibition, which manifest as serotonergic neurotoxicity and limit use in patients on SSRIs [1]. Tedizolid, a second-generation oxazolidinone, was developed to improve potency and reduce dosing frequency but did not demonstrate a significant advantage in myelosuppression in real-world comparative safety studies [2]. Contezolid acefosamil was specifically engineered to address these class liabilities while maintaining comparable antibacterial efficacy, providing a differentiated risk-benefit profile that cannot be achieved by interchanging in-class alternatives [3].

Quantitative Evidence Differentiating Contezolid Acefosamil from Oxazolidinone Comparators


148-Fold Reduction in MAO-B Inhibition Relative to Linezolid

Contezolid (the active moiety of contezolid acefosamil) exhibited a 148-fold reduction in reversible inhibition of human monoamine oxidase B (MAO-B) compared to linezolid, and a 2-fold reduction for MAO-A [1]. In the mouse head-twitch model, contezolid acefosamil was devoid of neurotoxicity at supratherapeutic oral doses up to 120 mg/kg, whereas linezolid elicited serotonergic responses [1].

MAO inhibition serotonergic neurotoxicity oxazolidinone safety

High Aqueous Solubility (>200 mg/mL) Enabling IV Administration vs. Parent Drug Contezolid

The prodrug contezolid acefosamil exhibits high aqueous solubility (>200 mg/mL) at pH suitable for IV administration, whereas the parent drug contezolid has modest solubility unsuitable for IV formulation [1]. This solubility enhancement is achieved through the novel O-acyl phosphoramidate prodrug design, which also confers good hydrolytic stability [1].

prodrug solubility IV formulation O-acyl phosphoramidate

Comparable In Vivo Antibacterial Efficacy to Linezolid in Murine Systemic and Thigh Infection Models

In murine models of systemic infection (5 S. aureus, 3 S. pneumoniae, 2 S. pyogenes isolates) and thigh infection (2 S. aureus isolates), contezolid acefosamil administered orally or intravenously demonstrated high antibacterial efficacy similar to linezolid [1]. The antibacterial efficacy of oral and intravenous contezolid acefosamil were comparable [1].

in vivo efficacy linezolid comparator Gram-positive infection

Favorable Phase I Safety Profile: All Adverse Events Mild with No SAEs

In a Phase I single ascending dose (SAD) and multiple-dose study in 70 healthy Chinese subjects, contezolid acefosamil was well tolerated with 49.1% (27/55) of subjects reporting treatment-emergent adverse events (TEAEs), all of which were mild in severity; no serious adverse events (SAEs) or deaths were reported [1]. This compares favorably to historical linezolid safety data where myelosuppression and MAO-related toxicities are class concerns [2].

phase I safety tolerability healthy subjects

Predictable IV-to-Oral Switch with Consistent Drug Exposure

Population pharmacokinetic modeling based on data from 110 healthy volunteers and 74 Phase 2 ABSSSI patients predicted that an IV CZA 2000 mg loading dose followed by 1000 mg IV CZA q12h maintenance and 800 mg oral contezolid q12h achieves consistent daily AUC of 91.9 mg·h/L (range: 76.3-106 mg·h/L) independent of switch timing [1]. This contrasts with linezolid, which requires no IV-to-oral dose adjustment but lacks the flexible switch timing advantage [2].

population pharmacokinetics IV-to-oral switch Monte Carlo simulation

Reduced Myelosuppression Signal in Phase 2/3 Clinical Trials vs. Linezolid

Nonclinical and initial clinical data indicate that contezolid and contezolid acefosamil may cause less myelosuppression, particularly with longer duration therapy, compared to linezolid [1]. In a Phase II ABSSSI trial, the proportion of subjects with significant neutrophil abnormalities was 0% for contezolid acefosamil, whereas linezolid is associated with dose- and duration-dependent thrombocytopenia and neutropenia [2].

myelosuppression hematologic toxicity oxazolidinone safety

Procurement-Driven Application Scenarios for Contezolid Acefosamil Based on Differentiated Evidence


Hospital Formulary Inclusion for Patients with Serotonergic Medication Contraindications

Contezolid acefosamil's 148-fold reduction in MAO-B inhibition and lack of serotonergic neurotoxicity in preclinical models [1] make it a preferred oxazolidinone for patients on concomitant SSRIs or other serotonergic agents, where linezolid is contraindicated due to serotonin syndrome risk. Procurement for hospital antibiotic stewardship programs should prioritize contezolid acefosamil for this specific patient subpopulation.

IV-to-Oral Step-Down Therapy in ABSSSI and Diabetic Foot Infections

The predictable pharmacokinetic profile enabling flexible IV-to-oral switch without compromising drug exposure [2] supports contezolid acefosamil's use in step-down therapy for acute bacterial skin and skin structure infections (ABSSSI) and diabetic foot infections (DFI). This aligns with antimicrobial stewardship goals of early IV discontinuation and reduced hospital length of stay.

Long-Duration Oxazolidinone Therapy for Complex Gram-Positive Infections

The reduced myelosuppression signal observed in Phase 2/3 trials [3] suggests contezolid acefosamil may be better suited for treatment courses exceeding 14 days compared to linezolid, which carries a black box warning for myelosuppression with prolonged use. This is particularly relevant for complicated diabetic foot infections requiring extended antibiotic therapy.

Preclinical Research and Drug Discovery in Oxazolidinone Safety Profiling

Contezolid acefosamil serves as a valuable tool compound for studying structure-activity relationships in oxazolidinone toxicity. Its distinct safety profile—low MAO inhibition and reduced myelosuppression potential [1]—provides a benchmark for developing next-generation oxazolidinones with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Contezolid acefosamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.